5-Fluoro-2-methylbenzimidamide
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Overview
Description
5-Fluoro-2-methylbenzimidamide is an organic compound with the molecular formula C8H9FN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a methyl group on the benzimidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylbenzimidamide typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylbenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methylbenzoic acid.
Reduction: Formation of 5-fluoro-2-methylbenzylamine.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methylbenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzaldehyde: A precursor in the synthesis of 5-Fluoro-2-methylbenzimidamide.
5-Fluoro-2-methylbenzoic acid: An oxidation product of this compound.
5-Fluoro-2-methylbenzylamine: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring. The presence of both a fluorine atom and a methyl group can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives .
Properties
IUPAC Name |
5-fluoro-2-methylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTHLHHSUAXNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394470 |
Source
|
Record name | 5-fluoro-2-methylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885956-82-1 |
Source
|
Record name | 5-fluoro-2-methylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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